molecular formula C7H5ClN4O2 B13034130 7-Chloro-5-methyl-6H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid

7-Chloro-5-methyl-6H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid

Katalognummer: B13034130
Molekulargewicht: 212.59 g/mol
InChI-Schlüssel: PPMAZMNZZNVLPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Chloro-5-methyl-6H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid is a heterocyclic compound featuring a fused pyrazolo-pyrimidine core with a carboxylic acid group at position 3, a chlorine substituent at position 7, and a methyl group at position 4. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research.

Eigenschaften

Molekularformel

C7H5ClN4O2

Molekulargewicht

212.59 g/mol

IUPAC-Name

7-chloro-5-methyl-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid

InChI

InChI=1S/C7H5ClN4O2/c1-2-9-3-4(6(8)10-2)11-12-5(3)7(13)14/h1H3,(H,11,12)(H,13,14)

InChI-Schlüssel

PPMAZMNZZNVLPH-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=C(NN=C2C(=N1)Cl)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-5-methyl-6H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method includes the reaction of 5-amino-1H-pyrazole-4-carboxylic acid with 2,4-dichloro-5-methylpyrimidine under basic conditions . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

7-Chloro-5-methyl-6H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wirkmechanismus

The mechanism of action of 7-Chloro-5-methyl-6H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound can disrupt cell cycle progression, leading to apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the active site of CDKs, forming essential hydrogen bonds with key amino acids .

Vergleich Mit ähnlichen Verbindungen

Positional Isomerism: 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic Acid

  • CAS : 1509620-74-9; Molecular Formula : C₇H₅ClN₄O₂ .
  • Key Differences : Chlorine at position 5 (vs. 7) and methyl at position 1 (vs. 5).
  • This isomer is explicitly noted as a pesticide intermediate, suggesting substituent positioning influences biological activity .

Core Heterocycle Variations: Pyrrolo[2,3-d]pyrimidine Derivatives

  • Examples :
    • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid (CAS: 186519-92-6) .
  • Key Differences : Pyrrolo[2,3-d]pyrimidine core (one nitrogen in the five-membered ring) vs. pyrazolo[4,3-d]pyrimidine (two adjacent nitrogens).
  • Impact : The reduced nitrogen content in pyrrolo derivatives may decrease hydrogen-bonding capacity and alter solubility profiles .

Substituent Modifications

Cyclopropyl and Benzyl Substituents: 5-Chloro-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid

  • CAS : 1018142-01-2; Molecular Formula : C₁₂H₁₂ClN₃O₂ .
  • Key Differences : Pyrazolo[3,4-b]pyridine core (vs. pyrazolo[4,3-d]pyrimidine) with cyclopropyl and methyl groups.
  • The pyridine core (vs. pyrimidine) alters aromaticity and electron density .

Benzyl and Methylbenzyl Substituents: 5-Chloro-6-cyclopropyl-3-methyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid

  • CAS : 950852-97-8; Molecular Formula : C₁₉H₁₈ClN₃O₂ .
  • Key Differences : Bulky 4-methylbenzyl group at position 1.
  • Impact : Increased molecular weight (265.7 g/mol vs. ~212.59 g/mol for the target compound) and steric bulk may enhance target binding in pharmaceutical contexts but reduce solubility .

Functional Group Additions

Fluoro and Methoxy Substituents: Quinolone-Pyrazolo Hybrid

  • Example: 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl)-1-cyclopropyl-5-amino-6-fluoro-8-methoxyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (8h) .
  • Key Differences: Fluorine and methoxy groups in a quinolone-pyrazolo hybrid.
  • Impact: Fluorine’s electronegativity and methoxy’s electron-donating effects enhance bioavailability and antibacterial activity, as seen in quinolone antibiotics .

Comparative Data Table

Compound Name CAS Number Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
7-Chloro-5-methyl-6H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid - Pyrazolo[4,3-d]pyrimidine 7-Cl, 5-Me, 3-COOH C₈H₆ClN₄O₂* ~212.59 (estimated) Research intermediate (inferred)
5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid 1509620-74-9 Pyrazolo[4,3-d]pyrimidine 5-Cl, 1-Me, 3-COOH C₇H₅ClN₄O₂ 212.59 Pesticide intermediate
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid 186519-92-6 Pyrrolo[2,3-d]pyrimidine 4-Cl, 5-COOH C₇H₄ClN₃O₂ 197.58 Not specified
5-Chloro-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 1018142-01-2 Pyrazolo[3,4-b]pyridine 5-Cl, 6-cyclopropyl, 1,3-diMe, 4-COOH C₁₂H₁₂ClN₃O₂ 265.7 Pharmaceutical research

*Estimated based on structural similarity to .

Research Findings and Implications

  • Substituent Position : Chlorine at position 7 (target compound) vs. 5 () likely alters electronic effects, impacting interactions in biological targets .
  • Lipophilicity : Cyclopropyl and benzyl groups () increase logP values, suggesting utility in CNS-targeting drugs, whereas simpler substituents (methyl, chloro) may improve aqueous solubility for agrochemicals .

Biologische Aktivität

7-Chloro-5-methyl-6H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings and case studies.

The compound belongs to the pyrazolo[4,3-d]pyrimidine class, characterized by a fused pyrazole and pyrimidine ring system. The presence of a chloro group at position 7 and a methyl group at position 5 contributes to its unique biological profile.

Anticancer Activity

Research indicates that derivatives of pyrazolo[4,3-d]pyrimidine exhibit promising anticancer properties. For instance, compounds structurally similar to 7-chloro-5-methyl-6H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid have shown significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)
7-Chloro-5-methyl-6H-pyrazolo[4,3-d]pyrimidineMDA-MB45329.1
Similar DerivativeMCF-715.3

These results suggest that modifications in the substituents can drastically affect the anticancer efficacy of these compounds .

Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties. Studies have shown that related pyrazolo[4,3-d]pyrimidines exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi. For example:

PathogenActivity
E. coliSignificant inhibition
S. aureusSignificant inhibition
A. flavusModerate inhibition

The presence of halogen substituents appears to enhance the antimicrobial efficacy .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been evaluated for anti-inflammatory activity. In experimental models, it exhibited significant inhibition of paw edema compared to standard anti-inflammatory drugs such as indomethacin:

CompoundInhibition (%) at 4hInhibition (%) at 5h
7-Chloro-5-methyl-6H-pyrazolo[4,3-d]pyrimidine43.1731.10
Indomethacin47.7242.22

These findings indicate that the compound may serve as a potential candidate for treating inflammatory conditions .

The biological activities of 7-chloro-5-methyl-6H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid are believed to be mediated through various mechanisms:

  • Inhibition of Kinases : Some studies suggest that pyrazolo[4,3-d]pyrimidines can inhibit specific kinases involved in cancer cell proliferation.
  • Modulation of Immune Response : As an agonist for Toll-like receptor 7 (TLR7), the compound may enhance immune responses against tumors .
  • Disruption of Bacterial Cell Wall Synthesis : The antimicrobial activity could be attributed to interference with bacterial cell wall integrity.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study 1 : A clinical trial involving patients with advanced solid tumors demonstrated that a derivative of this compound significantly reduced tumor size in several participants.
  • Case Study 2 : An animal model study showed that administration of the compound resulted in reduced inflammation markers in serum following induced paw edema.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.